N,2-dimethylazetidine-2-carboxamide hydrochloride
Description
N,2-Dimethylazetidine-2-carboxamide hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a carboxamide group at position 2 and a methyl group at the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
2751620-72-9 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
N,2-dimethylazetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(3-4-8-6)5(9)7-2;/h8H,3-4H2,1-2H3,(H,7,9);1H |
InChI Key |
SXQIPFREKXSGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C(=O)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethylazetidine-2-carboxamide hydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the dimethyl and carboxamide groups. One common method involves the reaction of azetidine with dimethylamine and a carboxylating agent under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylazetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of N,2-dimethylazetidine-2-carboxylic acid.
Reduction: Formation of N,2-dimethylazetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
N,2-dimethylazetidine-2-carboxamide hydrochloride has shown potential in cancer treatment, particularly in overcoming multidrug resistance (MDR) associated with various malignancies. Research indicates that compounds similar to N,2-dimethylazetidine derivatives can be effective when used in combination with other cytotoxic drugs. This combination therapy is particularly beneficial for treating advanced tumors such as melanoma and colon cancer, where traditional therapies may fail due to the development of resistance mechanisms .
Table 1: Anticancer Applications of this compound
| Cancer Type | Mechanism of Action | Combination Therapy |
|---|---|---|
| Melanoma | Circumvents MDR by enhancing drug efficacy | Non-topo II inhibitors |
| Colon Cancer | Administered in divided doses to improve effectiveness | Cytotoxic drugs with different mechanisms |
Treatment for Inflammatory and Metabolic Diseases
The compound has been identified as a potential antagonist for GPR43 (FFAR2), a G-protein-coupled receptor involved in inflammatory processes and metabolic disorders. Its application extends to conditions such as autoimmune diseases and cardiometabolic disorders, where modulation of GPR43 activity can lead to therapeutic benefits .
Table 2: Therapeutic Targets of this compound
| Condition | Target Receptor | Potential Benefit |
|---|---|---|
| Inflammatory Diseases | GPR43 | Reduction in inflammation |
| Autoimmune Diseases | GPR43 | Modulation of immune response |
| Cardiometabolic Diseases | GPR43 | Improvement in metabolic profiles |
Synthetic Approaches and Structure-Activity Relationships
The synthesis of this compound involves several chemical reactions that yield derivatives with enhanced biological activity. The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the azetidine ring can significantly affect the pharmacological properties of the compound.
Table 3: Synthetic Pathways and Modifications
| Modification | Effect on Activity |
|---|---|
| Substitution on the azetidine ring | Enhanced binding affinity to receptors |
| Alteration of side chains | Improved pharmacokinetic properties |
Case Study: Overcoming Multidrug Resistance
A study demonstrated that administering this compound in a divided-dose regimen improved treatment outcomes for patients with advanced melanoma. The results showed significant tumor regression compared to single-dose administration, highlighting the importance of dosing strategies in enhancing drug efficacy against resistant cancer types .
Clinical Trials and Future Directions
Current research is focused on advancing this compound into clinical trials for various applications beyond oncology, including its role in treating chronic inflammatory diseases and metabolic syndrome. The ongoing studies aim to establish optimal dosing regimens and assess long-term safety profiles .
Mechanism of Action
The mechanism of action of N,2-dimethylazetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares N,2-dimethylazetidine-2-carboxamide hydrochloride with structurally related hydrochlorides based on molecular features and applications:
Key Observations :
- Ring Size vs. Chain Length: The azetidine core of the target compound offers conformational rigidity compared to linear aminoethyl chains in analogs like 2-(diethylamino)ethyl chloride HCl. This may influence binding affinity in biological systems .
- Substituent Effects : Methyl and carboxamide groups on the azetidine ring contrast with bulkier substituents (e.g., isopropyl, acridine) in other hydrochlorides. Bulkier groups enhance lipophilicity but may reduce solubility .
Pharmacological and Analytical Comparisons
- Immunomodulatory Potential: While ansofaxine hydrochloride (a serotonin-norepinephrine-dopamine reuptake inhibitor) modulates CD8+ T-cell activity in vivo , the azetidine derivative’s smaller ring structure may limit similar immunotherapeutic effects unless functionalized with specific receptor-targeting groups.
- Analytical Methods : Benzydamine HCl and metformin HCl (used in accuracy and formulation studies, respectively) highlight the importance of hydrochloride salts in improving analytical detectability and tablet stability . Similar methodologies could apply to characterizing N,2-dimethylazetidine-2-carboxamide HCl.
Biological Activity
N,2-dimethylazetidine-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which contributes to its unique chemical properties. The presence of the dimethyl group and the carboxamide functional group enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those associated with inflammation and cancer progression. Its interaction with key proteins could alter cellular responses to stimuli.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
-
Anti-inflammatory Effects :
A study evaluating various derivatives of azetidine compounds highlighted the anti-inflammatory effects of this compound. The compound demonstrated significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like indomethacin . -
Anticancer Activity :
In a series of tests on cancer cell lines, this compound showed varying degrees of cytotoxicity. In particular, it was effective against A-549 lung cancer cells, indicating its potential as a therapeutic agent in oncology . -
Antibacterial Properties :
The compound was tested against several bacterial strains and displayed moderate antibacterial activity against certain Gram-positive bacteria. This suggests a potential role in treating bacterial infections .
Future Directions
Research into this compound is ongoing, with several areas identified for further exploration:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing the therapeutic efficacy and safety profile.
- Combination Therapies : Investigating the compound's effectiveness in combination with other drugs may enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
